Glutamylcysteyllysine
Overview
Description
A bifunctional trapping agent (γ-Glutamylcysteinyllysine) is investigated as an alternative of GSH for simultaneous trapping both “hard” and “soft” reactive metabolite.
Mechanism of Action
Target of Action
Glutamylcysteyllysine, a tripeptide, is a post-translational modification of proteins . It is added to a lysine residue of a protein molecule . The primary targets of this compound are the proteins in the cell where it plays a regulatory role in several cell-specific processes .
Mode of Action
It is known that it interacts with its protein targets through a process called glutarylation . This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . This modification can regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Biochemical Pathways
This compound is involved in the glutamine metabolic pathway . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes including metabolism (e.g., oxidative fuel, gluconeogenic precursor, and lipogenic precursor), cell integrity (apoptosis, cell proliferation), protein synthesis, and degradation . Thus, the function of glutamine, and by extension this compound, goes beyond that of a simple metabolic fuel or protein precursor .
Pharmacokinetics
It is known that the intracellular and extracellular transport systems are critical for the cellular metabolism of similar compounds . These transport systems could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, thereby impacting its bioavailability.
Result of Action
The result of this compound’s action is the regulation of various cellular functions. By modifying proteins, it can influence their activity, potentially altering cellular processes such as metabolism, signal transduction, cell defense, and repair . This can have wide-ranging effects on the molecular and cellular level, influencing the overall function and health of the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of glutarylation . .
Biochemical Analysis
Biochemical Properties
Glutamylcysteyllysine, like other members of the glutathione family, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the γ-glutamyl cycle, which includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl cysteine synthetase and glutathione synthetase . This compound also interacts with γ-glutamyltranspeptidases (γ-GTs), enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in antioxidant defense, detoxification, and inflammation processes . In addition, it has been found to be involved in many physiological disorders, such as Parkinson’s disease and diabetes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of many key cellular functions, including adhesion, migration, proliferation, intracellular Ca2+ fluxes, and more . It also protects activated cells from antigen-induced apoptotic cell death .
Metabolic Pathways
This compound is involved in the glutathione metabolism pathway, which includes the γ-glutamyl cycle . This pathway involves several enzymes and cofactors, and this compound’s role in this pathway could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXJHXGYMJKXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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